![molecular formula C17H14F2N2O2S B451647 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile CAS No. 492428-96-3](/img/structure/B451647.png)
6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile
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Overview
Description
6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C17H14F2N2O2S and its molecular weight is 348.4g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile (CAS No. 492428-96-3) is a synthetic organic molecule with potential biological activity. Its unique structure, featuring a difluoromethyl group and a thioether linkage, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C17H14F2N2O2S
- Molecular Weight : 348.37 g/mol
- CAS Number : 492428-96-3
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Preliminary studies indicate that it may act on:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially affecting cell signaling pathways.
- Antioxidant Activity : Its structure suggests that it could scavenge free radicals, contributing to its antioxidant properties.
Case Studies and Research Findings
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Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency in inhibiting cell proliferation.
-
Anti-inflammatory Effects :
- In vitro assays showed that the compound reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
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Neuroprotective Properties :
- Research involving neuronal cell cultures indicated that the compound protects against oxidative stress-induced cell death, highlighting its potential as a neuroprotective agent.
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent or in the treatment of other diseases. The thioether moiety may enhance the compound's ability to interact with biological targets, such as enzymes or receptors involved in disease processes. Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Activity
A study investigating compounds with similar structures found that thioether-containing nicotinonitriles displayed promising activity against human cancer cells, indicating that 6-(difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-methylnicotinonitrile may warrant further investigation in this area .
Organic Synthesis
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry.
Applications in Synthesis:
- Nucleophilic Substitution: The difluoromethyl group can be replaced by nucleophiles, leading to new derivatives.
- Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules suitable for pharmaceutical applications.
Material Science
Due to its unique chemical properties, this compound may also find applications in the development of new materials, particularly those requiring specific electronic or optical characteristics. The incorporation of fluorine atoms can significantly alter the physical properties of materials.
Properties
IUPAC Name |
6-(difluoromethyl)-2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-10-5-14(16(18)19)21-17(13(10)7-20)24-9-12-6-11(8-22)3-4-15(12)23-2/h3-6,8,16H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGXHVQZRIDREU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=O)OC)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.